molecular formula C35H25N5O6 B5021523 6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

Cat. No.: B5021523
M. Wt: 611.6 g/mol
InChI Key: IBRYSPBCPZUQKH-UHFFFAOYSA-N
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Description

6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and phenyl intermediates, followed by their functionalization with nitro and amino groups. The final steps involve the formation of the iminomethyl and carboxamide linkages under controlled conditions, often using catalysts and specific reaction temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, allowing for the production of significant quantities of the compound for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or alter other functional groups.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials, such as dyes and polymers, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide apart from similar compounds is its specific combination of functional groups and aromatic rings

Properties

IUPAC Name

6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25N5O6/c1-21-6-2-5-9-30(21)38-35(42)29-17-23-11-10-22(16-24(23)18-33(29)41)20-36-25-12-14-26(15-13-25)37-34-28-8-4-3-7-27(28)31(39(43)44)19-32(34)40(45)46/h2-20,37,41H,1H3,(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRYSPBCPZUQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C3C=C(C=CC3=C2)C=NC4=CC=C(C=C4)NC5=C(C=C(C6=CC=CC=C65)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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